![molecular formula C16H15N3O3 B14329808 methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs. The structure of this compound includes a pyridoindole core, which is a fused heterocyclic system, making it a significant pharmacophore in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate can be achieved through a manganese dioxide mediated one-pot method. This method starts with an activated alcohol and involves a series of reactions including alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation . This process allows for the efficient preparation of β-carbolines, which are essential intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. The key steps would involve the careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized β-carboline derivatives, while reduction could yield reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The pyridoindole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-pyrido[3,4-b]indole: Known for its estrogen receptor modulation activity.
Pyrido[4,3-b]indole derivatives: Used as pharmaceuticals for various therapeutic applications.
Uniqueness
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is unique due to its specific structural features and the presence of the β-carboline moiety. This makes it a valuable compound in medicinal chemistry and drug design, offering distinct advantages over other similar compounds in terms of its biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H15N3O3 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate |
InChI |
InChI=1S/C16H15N3O3/c1-9(16(21)22-2)18-15(20)13-7-11-10-5-3-4-6-12(10)19-14(11)8-17-13/h3-9,19H,1-2H3,(H,18,20)/t9-/m0/s1 |
Clé InChI |
SGPKQVKGPYNARM-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
SMILES canonique |
CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
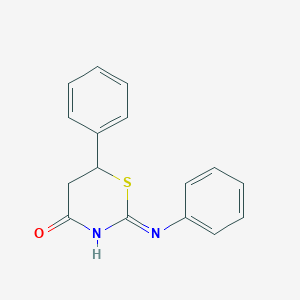
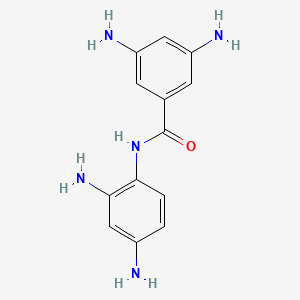
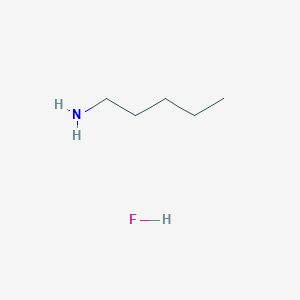
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
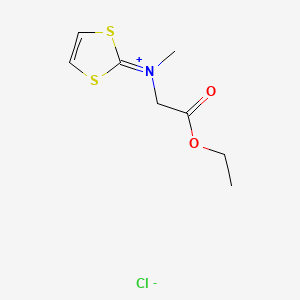
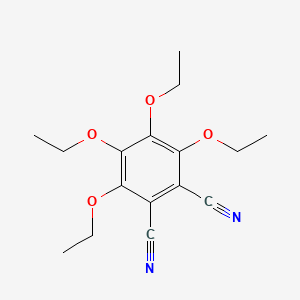
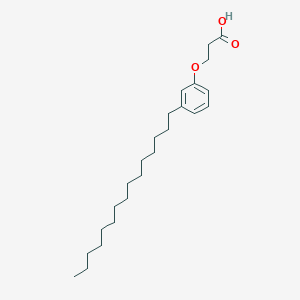
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
